molecular formula C14H18N2O5 B1676872 Musk ketone CAS No. 81-14-1

Musk ketone

Cat. No.: B1676872
CAS No.: 81-14-1
M. Wt: 294.30 g/mol
InChI Key: WXCMHFPAUCOJIG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Musk ketone, a synthetic musk, has been found to have anti-cancer properties . It has been shown to induce growth repression and apoptosis in various types of cancer cells . The primary targets of this compound are cancer cells, particularly those originating from epithelial cells .

Mode of Action

This compound interacts with its targets by inducing growth repression and apoptosis . This means it inhibits the proliferation of cancer cells and triggers programmed cell death . It has been suggested that this compound can up-regulate IL-24 (interleukin family) and DDIT3 (MAPK signaling pathway) in lung cancer cells .

Biochemical Pathways

This compound affects numerous biochemical pathways. The differentially expressed genes in lung cancer cells after this compound treatment were involved in many signaling pathways . Among these pathways, apoptosis-related pathways included the interleukin family, tumor necrosis factor family, and MAPK signaling pathway .

Pharmacokinetics

It is known that this compound is a lipophilic compound , which suggests it may have good absorption and distribution characteristics

Result of Action

The result of this compound’s action is the growth repression and apoptosis of cancer cells . This leads to a decrease in the number of cancer cells and potentially the size of tumors . .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been found that this compound can reduce the body weight of spawning females and reduce the number of eggs/female/day in zebrafish . Additionally, concerns about fragrance ingredients entering the environment have prompted regulatory agencies to require cosmetics manufacturers to disclose the constituents of their products, including this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of musk ketone typically involves the nitration of tert-butyl-m-xylene. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves:

Chemical Reactions Analysis

Types of Reactions: Musk ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid, sulfuric acid.

    Reduction: Sodium hydride, calcium hydride, alkali metals.

    Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products:

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound, often producing flammable gases.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Musk ketone has several scientific research applications, including:

Comparison with Similar Compounds

  • Helvetolide
  • Galaxolide
  • Muscone

Musk ketone’s unique combination of aromatic structure, stability, and effectiveness as a fixative distinguishes it from other synthetic musks.

Properties

IUPAC Name

1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-7-10(9(3)17)8(2)13(16(20)21)11(14(4,5)6)12(7)15(18)19/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCMHFPAUCOJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Record name MUSK KETONE
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DSSTOX Substance ID

DTXSID6025690
Record name Musk ketone
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Molecular Weight

294.30 g/mol
Source PubChem
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Physical Description

Musk ketone is a light yellow crystalline solid. Insoluble in water. (NTP, 1992), Liquid, Solid
Record name MUSK KETONE
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Record name Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]-
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Record name 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone
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Flash Point

>168 °C (>334 °F) - closed cup
Record name Musk ketone
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Solubility

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992), In water, 0.46 mg/L at 25 °C, Very soluble in chloroform, 0.00046 mg/mL
Record name MUSK KETONE
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Record name Musk ketone
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Record name 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone
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Density

Relative density: 0.73 g/cu cm
Record name Musk ketone
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Vapor Pressure

3.00X10-7 mm Hg at 25 °C
Record name Musk ketone
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Color/Form

Yellow crystals

CAS No.

81-14-1
Record name MUSK KETONE
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Record name Musk ketone
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Record name Musk ketone
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Record name MUSK KETONE
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Record name MUSK KETONE
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Record name Musk ketone
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Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

274.1 to 277.7 °F (NTP, 1992), 135.5 °C, 135.5 - 136 °C
Record name MUSK KETONE
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Record name Musk ketone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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